Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 618072-59-6
Cat. No.: VC16291190
Molecular Formula: C25H21FN2O5S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618072-59-6 |
|---|---|
| Molecular Formula | C25H21FN2O5S |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C25H21FN2O5S/c1-12-5-8-15(9-6-12)19-18(20(29)16-10-7-13(2)17(26)11-16)21(30)23(31)28(19)25-27-14(3)22(34-25)24(32)33-4/h5-11,19,29H,1-4H3/b20-18+ |
| Standard InChI Key | LXFNEHJGNAHXID-CZIZESTLSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Introduction
Synthesis and Chemical Reactivity
The synthesis of complex organic compounds like the one typically involves multi-step reactions. These processes require careful control of reaction conditions to ensure high yields and purity of the final product. The chemical reactivity is influenced by the functional groups present, such as carbonyl groups that may undergo nucleophilic addition reactions, and aromatic rings that can participate in electrophilic substitution reactions.
Biological Activity and Potential Applications
Compounds with thiazole and pyrrolidinone rings have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of fluorinated groups can enhance these properties by improving metabolic stability and bioavailability.
| Potential Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Binding to specific enzymes | Drug development for diseases related to enzyme dysregulation |
| Receptor Binding | Interaction with cellular receptors | Therapeutic applications in diseases involving receptor dysfunction |
| Antimicrobial Effects | Disruption of microbial cell walls or metabolic pathways | Development of new antimicrobial agents |
Research Findings and Future Directions
While specific research findings on Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate are not available, compounds with similar structures have shown promise in various biological assays. Future research should focus on synthesizing and characterizing this compound, evaluating its biological activity, and exploring its potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume